1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride
Description
The compound 1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic small molecule characterized by a hybrid structure combining an indole core, a dihydroisoquinoline moiety, and a hydroxypropoxy linker. Its hydrochloride salt formulation enhances solubility and stability, making it suitable for pharmacological and crystallographic studies . Key structural features include:
- Indole ring: Substituted with ethyl (C1) and methyl (C2) groups.
- 2-Hydroxypropoxy linker: Facilitates spatial orientation and hydrogen bonding.
This compound’s structural complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for characterization, as highlighted in studies on similar indole and isoquinoline derivatives .
Properties
IUPAC Name |
1-[5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-4-27-17(2)25(18(3)28)23-13-22(9-10-24(23)27)30-16-21(29)15-26-12-11-19-7-5-6-8-20(19)14-26;/h5-10,13,21,29H,4,11-12,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXAVFHJRXMEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups, including a hydroxypropoxy moiety and an indole structure. Its molecular formula is C23H30ClN3O3, indicating the presence of chlorine and nitrogen atoms that may contribute to its biological effects.
Pharmacological Properties
Research has shown that compounds containing the 3,4-dihydroisoquinoline structure exhibit a variety of biological activities. These include:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that 3,4-dihydroisoquinoline derivatives may offer neuroprotection in models of neurodegenerative diseases.
- Antidepressant Activity : The indole moiety is known for its association with serotonin receptor modulation, which may contribute to antidepressant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter breakdown, thereby increasing levels of these chemicals in the brain.
- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
A review of recent literature reveals several studies assessing the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Backbone Similarities
The target compound shares structural motifs with several classes of bioactive molecules. Key analogues include:
Table 1: Structural and Functional Comparison
Key Differences and Functional Implications
Indole vs. Indenyl/Other Cores: The target’s indole ring (vs. Methyl/ethyl substitutions at C1/C2 may reduce metabolic oxidation compared to unsubstituted indoles .
Dihydroisoquinoline vs.
Linker Modifications: The 2-hydroxypropoxy linker (target) introduces steric hindrance and hydrogen-bonding capacity absent in pyrrolidine () or benzylaminoethyl () linkers.
Analytical and Pharmacological Insights
NMR Profiling :
Comparative NMR studies (e.g., ) reveal that substituents on the indole ring (e.g., ethyl, methyl) cause upfield/downfield shifts in aromatic protons (δ 7.2–7.8) compared to simpler indole derivatives (δ 7.0–7.5). The hydroxypropoxy linker’s protons (δ 3.8–4.2) are distinct from pyrrolidine CH₂ (δ 2.5–3.1 in ).- Lumping Strategy Relevance: Organic compounds with indole/isoquinoline backbones are frequently grouped for computational modeling due to shared physicochemical properties (e.g., logP, hydrogen-bond acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
